Vanoxonin

描述

Vanoxonin is a bacterial metabolite that has been found in S. hirsuta . It forms a complex with vanadium, and the complex inhibits thymidylate synthetase with an IC 50 value of 0.7 µg/ml . The vanoxonin-vanadium complex is cytotoxic to L1210 leukemia cells (MIC = 25 µg/ml) and increases survival in Ehrlich murine spontaneous adenocarcinoma and L1210 mouse tumor models .

Synthesis Analysis

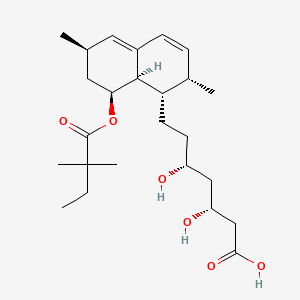

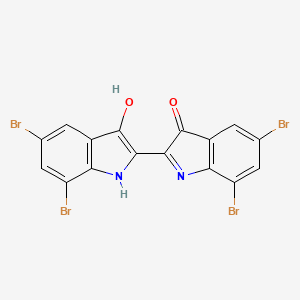

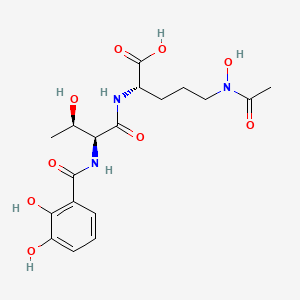

The sequence of three components was determined to be L-N-(2,3-dihydroxybenzoyl)threonyl-L-(N°’-acetyl-N°’-hydroxy)ornithine by mass spectrometric analysis . This structure was confirmed by the total synthesis of vanoxonin .

Molecular Structure Analysis

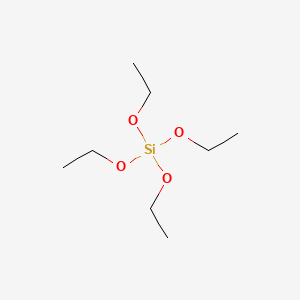

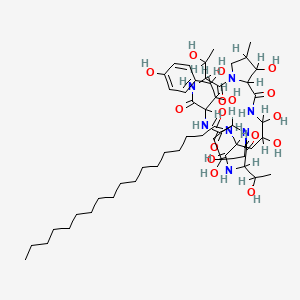

Vanoxonin has a molecular formula of C18H25N3O9 . It contains a total of 55 bonds, including 30 non-H bonds, 10 multiple bonds, 10 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 secondary amide (aromatic) .

Physical And Chemical Properties Analysis

Vanoxonin is obtained as a colorless amorphous powder . It showed ultraviolet absorption maxima at 247 nm (a 8,750) and 311 (2,560) in H2O; at 345 (3,290) in 0.01 N NaOH . The IR spectrum showed an absorption at 1720 cm-1 attributed to a carboxylic acid .

科学研究应用

Cancer Research: Inhibition of Thymidylate Synthetase

Vanoxonin has been identified as a potent inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis and repair . This inhibition is significant in cancer research, as it can lead to the disruption of DNA replication in rapidly dividing cancer cells, potentially halting tumor growth.

Cytotoxicity in Leukemia Cells

The compound exhibits cytotoxic properties against L1210 leukemia cells, with a minimum inhibitory concentration (MIC) of 25 µg/ml . This suggests that Vanoxonin could be used to target and destroy leukemia cells, offering a potential pathway for the development of new chemotherapeutic agents.

Enhancing Survival in Tumor Models

Vanoxonin has shown promising results in increasing survival rates in Ehrlich murine spontaneous adenocarcinoma and L1210 mouse tumor models . This application is particularly relevant for preclinical studies aimed at evaluating new treatments for cancer.

Microbial Metabolite Research

As a bacterial metabolite found in Saccharopolyspora hirsuta, Vanoxonin’s role in microbial metabolism can be explored to understand bacterial growth and survival mechanisms . This knowledge can contribute to the development of antibiotics or other microbial management strategies.

Biochemical Studies: Complex Formation with Vanadium

Vanoxonin forms a complex with vanadium, which is active in inhibiting thymidylate synthetase . Studying this complex can provide insights into the biochemical interactions and the role of metal ions in biological systems.

Structural Analysis and Synthesis

The structural determination and total synthesis of Vanoxonin have been achieved, providing a foundation for further chemical analysis . This enables researchers to explore modifications of the compound to enhance its therapeutic efficacy or reduce toxicity.

作用机制

Target of Action

Vanoxonin is a new inhibitor of thymidylate synthetase . Thymidylate synthetase is a key enzyme responsible for the reductive methylation of deoxyuridylic acid (dUMP) to deoxythymidylic acid (dTMP), which is crucial for DNA synthesis.

Mode of Action

Vanoxonin forms a complex with vanadium (V 5+) . This complex exhibits a strong inhibition against thymidylate synthetase . The inhibition of thymidylate synthetase prevents the synthesis of thymidine monophosphate (dTMP), a critical component of DNA. This leads to a decrease in DNA synthesis and cell proliferation.

Biochemical Pathways

The primary biochemical pathway affected by Vanoxonin is the thymidylate synthetase pathway . By inhibiting thymidylate synthetase, Vanoxonin disrupts the conversion of deoxyuridylic acid (dUMP) to deoxythymidylic acid (dTMP). This disruption can lead to a decrease in DNA synthesis and cell proliferation, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

It’s known that the compound forms a complex with vanadium , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of Vanoxonin’s action is the inhibition of thymidylate synthetase, leading to a decrease in DNA synthesis and cell proliferation . This makes Vanoxonin potentially useful in the treatment of conditions characterized by rapid cell division, such as certain types of cancer.

Action Environment

The action of Vanoxonin could potentially be influenced by various environmental factors. For instance, the presence of vanadium in the environment could impact the formation of the Vanoxonin-vanadium complex and thus the efficacy of the compound . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

属性

IUPAC Name |

(2S)-5-[acetyl(hydroxy)amino]-2-[[(2S,3R)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxybutanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O9/c1-9(22)14(20-16(26)11-5-3-7-13(24)15(11)25)17(27)19-12(18(28)29)6-4-8-21(30)10(2)23/h3,5,7,9,12,14,22,24-25,30H,4,6,8H2,1-2H3,(H,19,27)(H,20,26)(H,28,29)/t9-,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWDMHXDGAWLOA-LQJRIPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN(C(=O)C)O)C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007192 | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanoxonin | |

CAS RN |

86933-99-5 | |

| Record name | Vanoxonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-Acetyl-N~2~-(2-{[(2,3-dihydroxyphenyl)(hydroxy)methylidene]amino}-1,3-dihydroxybutylidene)-N~5~-hydroxyornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。